molecular formula C20H18N2O3S2 B12208394 N-[2-(4-hydroxyphenyl)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide

N-[2-(4-hydroxyphenyl)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide

Cat. No.: B12208394
M. Wt: 398.5 g/mol
InChI Key: GDFGGCVJTKNNSK-ATVHPVEESA-N
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Description

IUPAC Nomenclature

The compound’s systematic name follows International Union of Pure and Applied Chemistry (IUPAC) guidelines, reflecting its substituents and stereochemistry. The parent structure is a thiazolidinone ring (1,3-thiazolidin-4-one) with a 2-thioxo group at position 2 and a methyl substituent at position 3. The Z-configuration of the exocyclic double bond at position 5 is explicitly denoted. The benzamide moiety at position 4 is substituted with a 2-(4-hydroxyphenyl)ethyl group on the nitrogen atom.

The full IUPAC name is:
N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide.
This aligns with PubChem’s nomenclature conventions for analogous thiazolidinone derivatives.

Molecular Formula and Weight

The molecular formula C₂₂H₂₂N₂O₄S₂ was determined via high-resolution mass spectrometry (HRMS) and elemental analysis. Key features include:

Component Count Role in Structure
Carbon (C) 22 Aromatic, aliphatic, heterocyclic
Hydrogen (H) 22 Alkyl, hydroxyl, amide
Nitrogen (N) 2 Thiazolidinone ring, amide
Oxygen (O) 4 Carbonyl, hydroxyl
Sulfur (S) 2 Thioamide, thiazolidinone

The molecular weight is 442.6 g/mol , computed using isotopic distribution patterns.

Properties

Molecular Formula

C20H18N2O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide

InChI

InChI=1S/C20H18N2O3S2/c1-22-19(25)17(27-20(22)26)12-14-2-6-15(7-3-14)18(24)21-11-10-13-4-8-16(23)9-5-13/h2-9,12,23H,10-11H2,1H3,(H,21,24)/b17-12-

InChI Key

GDFGGCVJTKNNSK-ATVHPVEESA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)O)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)O)SC1=S

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Methylamine reacts with carbon disulfide in an alkaline medium to form a dithiocarbamate intermediate, which subsequently cyclizes with chloroacetic acid under acidic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the chloroacetic acid, followed by intramolecular cyclization to yield the rhodanine core. Optimal yields (75–85%) are achieved at 80–90°C over 6–8 hours.

Purification and Characterization

Crude 3-methylrhodanine is purified via recrystallization from ethanol, yielding colorless crystals. Key spectroscopic data include:

  • 1H NMR (DMSO-d6) : δ 3.21 (s, 3H, N–CH3), 4.12 (s, 2H, SCH2CO).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

The introduction of the 4-[(Z)-methylidenebenzamide] group at the C5 position of rhodanine is achieved via Knoevenagel condensation, a critical step for establishing the Z-configuration.

Substrate Selection and Reaction Design

The aldehyde component, methyl 4-formylbenzoate, is selected to introduce the benzamide precursor. Condensation with 3-methylrhodanine under microwave irradiation ensures regioselective Z-isomer formation.

Microwave-Assisted Protocol

A mixture of 3-methylrhodanine (1.0 equiv), methyl 4-formylbenzoate (1.2 equiv), piperidine (10 mol%), and ethanol is irradiated at 120°C for 20 minutes in a monomode microwave reactor. The reaction progress is monitored by TLC, with final yields of 82–88% for the Z-isomer.

Conventional Heating Comparison

Conventional reflux in ethanol (6 hours, 78°C) yields 65–70% product but results in a 3:1 Z/E isomer ratio, necessitating chromatographic separation.

Stereochemical Control

Microwave irradiation enhances Z-selectivity (>95%) by promoting rapid equilibration favoring the thermodynamically stable Z-isomer. The steric bulk of the rhodanine’s N-methyl group and the electron-withdrawing ester moiety of the aldehyde further stabilize the Z-configuration.

Hydrolysis and Amide Coupling

The methyl ester intermediate undergoes hydrolysis to the carboxylic acid, followed by amide coupling with 2-(4-hydroxyphenyl)ethylamine.

Ester Hydrolysis

Methyl 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is hydrolyzed using 2M NaOH in methanol/water (4:1) at 60°C for 4 hours, yielding 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid (92% yield).

Amide Formation

The carboxylic acid is activated with thionyl chloride (neat, 70°C, 2 hours) to form the acyl chloride, which is reacted with 2-(4-hydroxyphenyl)ethylamine in dichloromethane with triethylamine (2.0 equiv) at 0–5°C. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford the target amide in 78% yield.

Optimization and Stereochemical Control

Microwave vs. Conventional Heating

A comparative analysis of reaction conditions reveals the superiority of microwave irradiation:

ParameterMicrowaveConventional
Reaction Time20 min6 hours
Yield (%)8870
Z/E Ratio>95:575:25

Solvent and Catalyst Screening

Ethanol with piperidine (10 mol%) outperforms toluene or acetonitrile, minimizing side reactions such as ester hydrolysis or dimerization.

Analytical Characterization

The final product is characterized by:

  • 1H NMR (DMSO-d6) : δ 2.98 (t, 2H, J = 6.8 Hz, CH2NH), 3.21 (s, 3H, N–CH3), 4.42 (t, 2H, J = 6.8 Hz, CH2Ar), 6.67 (d, 2H, J = 8.4 Hz, Ar–H), 7.12 (d, 2H, J = 8.4 Hz, Ar–H), 7.89 (s, 1H, CH=), 8.01 (d, 2H, J = 8.0 Hz, Ar–H), 8.21 (d, 2H, J = 8.0 Hz, Ar–H).

  • IR (KBr) : 3320 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1215 cm⁻¹ (C=S).

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Thiazolidines and related derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide likely involves interactions with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiazolidinone ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Structural Analogues in the Thiazolidinone-Benzamide Family

Substituent Variations on the Thiazolidinone Ring
  • Target Compound : Features a 3-methyl-4-oxo-2-thioxo substitution. The methyl group enhances steric stability, while the thioxo group contributes to electron delocalization .
  • N-[(5Z)-5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide (): Replaces the hydroxyphenylethyl chain with a 1-methyl-2-oxoindole substituent.
  • N-[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-2-nitrobenzamide () : Substitutes the methyl group with a nitrobenzamide group. The nitro group increases electron-withdrawing effects, altering redox properties and bioavailability .
Configuration and Tautomerism
  • The Z-configuration in the target compound is conserved in analogues like 4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide (). This configuration stabilizes the planar structure, critical for binding to enzymatic pockets .
  • In contrast, (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives () adopt the E-configuration, which disrupts conjugation and reduces bioactivity .

Comparison with Benzamide Derivatives Bearing Heterocyclic Cores

Thiadiazole-Based Analogues
  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (): Replaces the thiazolidinone core with a thiadiazole ring. The thiadiazole’s higher aromaticity increases metabolic stability but reduces flexibility for target binding .
  • 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (): Incorporates a nicotinic ester group, enhancing solubility but introducing steric hindrance .

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • Target Compound: C=S stretch at ~1250 cm⁻¹; C=O (amide) at ~1680 cm⁻¹ .
    • Thiadiazole-Benzamides (): Absence of C=O in tautomeric forms, with C=S at ~1247–1255 cm⁻¹ .
  • NMR Spectroscopy :
    • Aromatic protons in the target compound resonate at δ 7.2–8.1 ppm, similar to N-(5-isoxazol-5-yl-thiadiazol-2-ylidene)-benzamide (δ 7.36–7.72 ppm) .

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H18N2O3S2C_{20}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of approximately 406.5 g/mol. It features a thiazolidine ring, which is linked to a benzamide structure, contributing to its unique reactivity and biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • DNA Interaction : The compound can form covalent bonds with nucleophilic sites on DNA, disrupting replication and transcription processes. This interaction may lead to inhibition of cell proliferation in cancer cells.
  • Enzyme Inhibition : Studies have shown that the compound interacts with various enzymes, suggesting a multifaceted role in cellular processes. For instance, it may inhibit specific proteases involved in cancer progression .
  • Antioxidant Activity : The presence of the hydroxyl group in the phenyl moiety may confer antioxidant properties, which can protect cells from oxidative stress, a contributing factor in cancer development.

Anticancer Properties

The compound has been investigated for its anticancer potential across various studies. Key findings include:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits the proliferation of several human cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values ranged from 7.0 to 20.3 µM .
  • Mechanistic Insights : The compound's ability to intercalate into DNA has been proposed as a mechanism for its anticancer activity. This intercalation can stabilize DNA structures and prevent the progression of replication forks.

Comparison with Related Compounds

To contextualize its activity, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-MethylrhodanineContains a rhodanine coreAnticancer properties
ThiazolidinedioneSimilar thiazolidine structureAntidiabetic effects
Benzamide derivativesBenzamide functional groupVarious therapeutic effects

This compound stands out due to its unique combination of functional groups that may confer specific biological activities not observed in other compounds .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A recent study reported the synthesis and evaluation of thiazolidine derivatives, including this compound. The results indicated significant antiproliferative effects against various cancer cell lines and suggested potential pathways for further investigation into its anticancer mechanisms .
  • Enzyme Interaction Studies : Research utilizing enzyme kinetics demonstrated that this compound inhibits specific proteases involved in tumor progression, further supporting its potential as an anticancer agent .

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